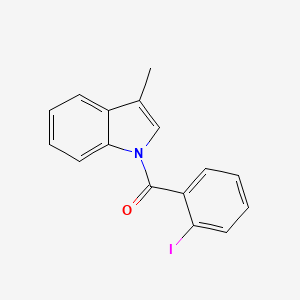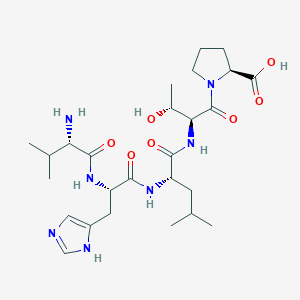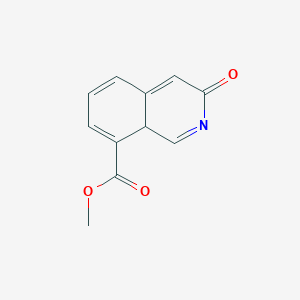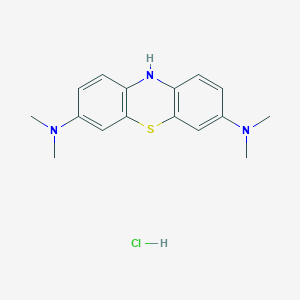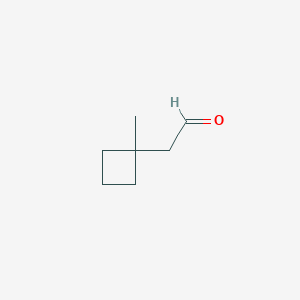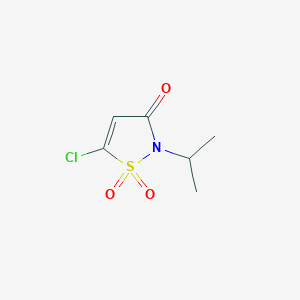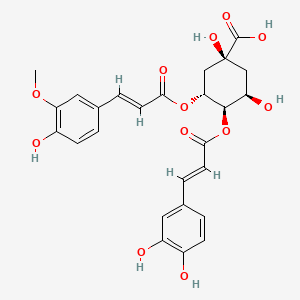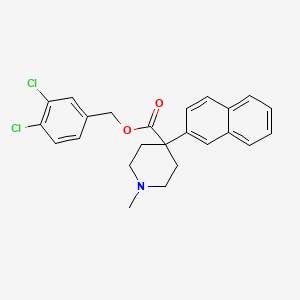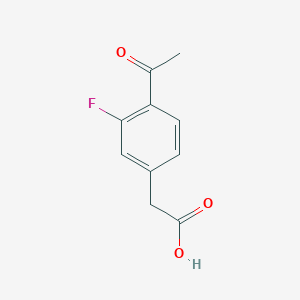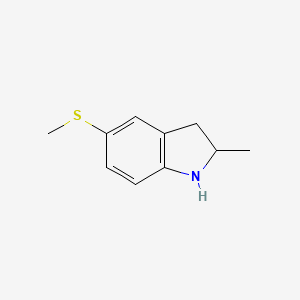
1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a methylthio group at the 5-position and a methyl group at the 2-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a suitable ketone or aldehyde with the desired substituents.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Catalysts such as palladium or platinum are commonly used in hydrogenation reactions to produce dihydroindole derivatives . The reaction conditions are optimized to ensure high purity and efficiency, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
- 1H-Indole-2,3-dione, 5-methyl-
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
Comparison: 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications .
Properties
CAS No. |
1263283-06-2 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-methyl-5-methylsulfanyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NS/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key |
YVFKIAPZSAEOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
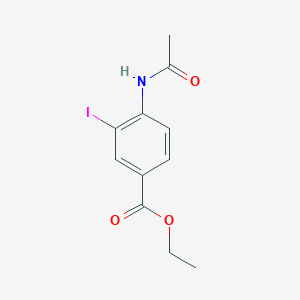
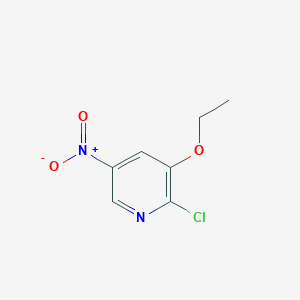
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
